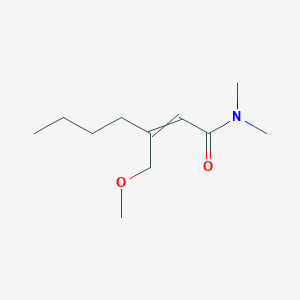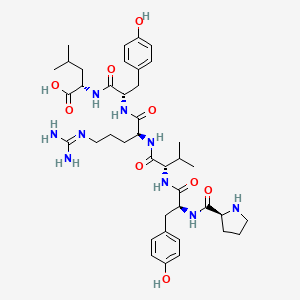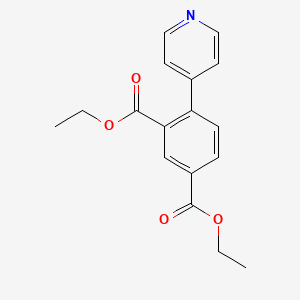
1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester is an organic compound that belongs to the class of benzenedicarboxylic acid derivatives. This compound is characterized by the presence of a benzene ring substituted with two carboxylic acid ester groups and a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester typically involves the esterification of 1,3-benzenedicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The pyridine ring is introduced through a subsequent reaction involving the coupling of the esterified product with 4-bromopyridine under basic conditions, typically using a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: 1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-dicarboxylic acid.
Reduction: 1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a ligand in binding studies.
Industry: Used in the production of polymers and as a plasticizer.
Wirkmechanismus
The mechanism of action of 1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Similar structure but with different ester groups.
1,3-Benzenedicarboxylic acid, dimethyl ester: Similar structure but with methyl ester groups.
1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester: Contains a sulfonic acid group in addition to the ester groups.
Uniqueness
1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H17NO4 |
|---|---|
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
diethyl 4-pyridin-4-ylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H17NO4/c1-3-21-16(19)13-5-6-14(12-7-9-18-10-8-12)15(11-13)17(20)22-4-2/h5-11H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZFQVKFYHPNATCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)C2=CC=NC=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


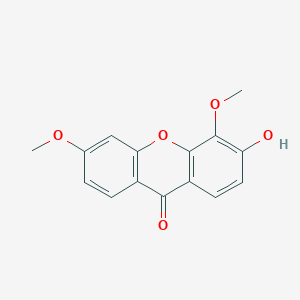
![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)
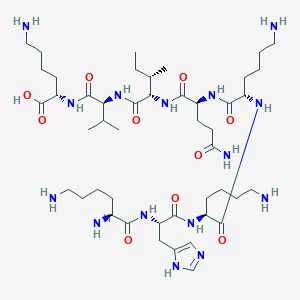
![{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14178925.png)
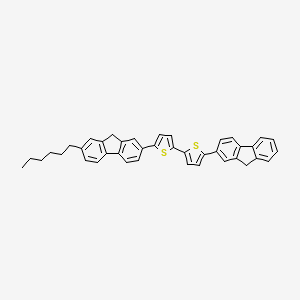
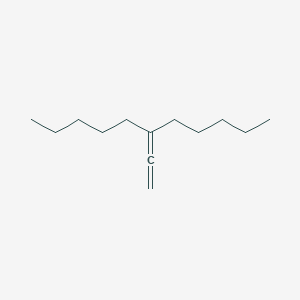
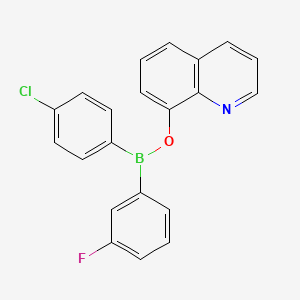
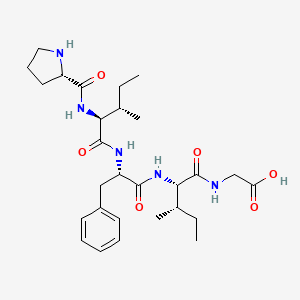
![1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14178956.png)
